1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
CAS No.: 618098-18-3
Cat. No.: VC7919077
Molecular Formula: C16H14FN3
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-18-3 |
|---|---|
| Molecular Formula | C16H14FN3 |
| Molecular Weight | 267.3 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C16H14FN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
| Standard InChI Key | XHIQYDULEJYSNL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3) features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a 2-methylphenyl group. The molecular formula C₁₆H₁₄FN₃ corresponds to a molecular weight of 267.3 g/mol . Quantum mechanical calculations predict a planar configuration due to conjugation between the pyrazole ring and aromatic substituents, though crystallographic data remain unavailable.
Thermodynamic and Solubility Parameters
Experimental determinations of boiling point (439.1±45.0°C) and density (1.22±0.1 g/cm³) suggest moderate volatility and lipophilicity . The predicted pKa of 2.72±0.10 indicates protonation at physiological pH, potentially influencing membrane permeability . A comparative analysis of solubility parameters appears in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 267.3 g/mol |
| Boiling Point | 439.1±45.0°C |
| Density | 1.22±0.1 g/cm³ |
| pKa | 2.72±0.10 |
| Predicted LogP | 3.4 (Calculated) |
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocols for 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine exist in published literature, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A general approach involves:
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Formation of the pyrazole ring through 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds
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Sequential aromatic substitution reactions to install fluorophenyl and methylphenyl groups
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Final amine functionalization at the 5-position through nucleophilic substitution or reduction
Chemical Reactivity
The compound demonstrates characteristic pyrazole reactivity, with potential for:
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Electrophilic aromatic substitution at electron-rich positions of the phenyl rings
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Coordination to transition metals via the pyrazole nitrogen atoms
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Oxidation of the amine group to nitroso derivatives under strong oxidizing conditions
Notably, the fluorine substituent enhances ring stability while directing subsequent substitution reactions to specific positions .
Structural Analogues and Structure-Activity Relationships
Positional Isomer Effects
Replacement of the 2-methylphenyl group with 4-methylphenyl (as in CID 1478026) alters electronic distribution without significant molecular weight change . This positional isomerism affects:
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Dipole moment (2.1 D vs. 1.8 D in 4-methyl analogue)
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π-π stacking capacity with aromatic receptor residues
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Metabolic stability through steric shielding effects
Table 2: Comparative Properties of Pyrazole Analogues
| Compound | Substituent | NTS2 EC₅₀ (nM) | LogP |
|---|---|---|---|
| Target Compound | 2-methylphenyl | N/A | 3.4 |
| CID 1478026 | 4-methylphenyl | N/A | 3.2 |
| NTRC-739 | 2-methoxyphenyl | 12 | 4.1 |
Electronic Effects of Substituents
The fluorine atom at the para position induces:
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Enhanced metabolic stability through C-F bond strength
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Increased dipole moment for target-receptor interactions
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Ortho-directing effects in electrophilic substitution
Comparative studies show that chloro analogues exhibit 30% lower NTS2 affinity than fluoro derivatives, highlighting fluorine's unique electronic contributions .
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